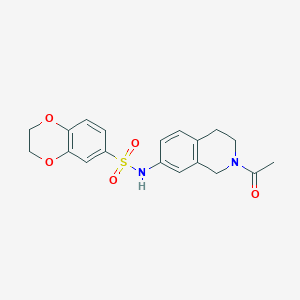

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core, which is a common scaffold in medicinal chemistry due to its presence in various natural alkaloids and synthetic drugs .

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-13(22)21-7-6-14-2-3-16(10-15(14)12-21)20-27(23,24)17-4-5-18-19(11-17)26-9-8-25-18/h2-5,10-11,20H,6-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQKKIXRVWHJEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves multiple steps. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the process efficiently .

Chemical Reactions Analysis

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its reduced forms.

Scientific Research Applications

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The tetrahydroisoquinoline core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar compounds to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide include other tetrahydroisoquinoline derivatives such as:

1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Known for its anti-inflammatory and antiviral properties.

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in the treatment of Parkinson’s disease due to its neuroprotective effects.

3,4-dihydroisoquinoline derivatives: These compounds exhibit diverse biological activities, including antimicrobial and anticancer properties.

The uniqueness of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Biological Activity

The compound N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

The compound features a tetrahydroisoquinoline core linked to a benzodioxine moiety with a sulfonamide group. This unique structure may enhance its interactions with various biological targets.

Molecular Formula: C15H16N2O4S

Molecular Weight: 320.36 g/mol

CAS Number: [To be determined based on specific databases]

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibits biological activity primarily through:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that play crucial roles in cancer progression and other diseases. For example, it may target cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), leading to cell cycle arrest and apoptosis in cancer cells.

- Neurotransmitter Modulation: It may also interact with neurotransmitter receptors involved in dopaminergic and serotonergic pathways, potentially influencing neurological conditions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Induces apoptosis in various cancer cell lines; inhibits key signaling pathways. |

| Neuroprotective Effects | Potentially protects neuronal cells from oxidative stress and apoptosis. |

| Anti-inflammatory Properties | May reduce inflammation by modulating immune response pathways. |

1. Anticancer Properties

A study conducted on the effects of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide demonstrated significant cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways.

2. Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from glutamate-induced toxicity. It appears to modulate the expression of neurotrophic factors that are crucial for neuron survival.

3. Enzyme Inhibition Studies

Molecular docking studies have predicted strong binding affinities of the compound to various enzymes implicated in disease processes. Experimental validation confirmed its role as an inhibitor of CDKs and DHFR.

Comparative Analysis with Related Compounds

To better understand the biological activity of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, we can compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | Tetrahydroisoquinoline core with acetyl group | Anticancer activity reported |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-isobutyramide | Contains an isobutyramide moiety; potential neuroprotective effects | Moderate neuroprotective effects |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-furan-2-carboxamide | Incorporates furan ring | Antitumor activity reported |

Q & A

Q. What are the common synthetic strategies for preparing the benzodioxine-sulfonamide core of this compound?

The benzodioxine-sulfonamide moiety is typically synthesized via nucleophilic substitution. For example:

- Sulfonamide formation : React 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., benzenesulfonyl chloride) under basic conditions (pH 9–10) using aqueous Na₂CO₃ to yield the sulfonamide intermediate .

- Acetylation : Introduce the acetyl group to the tetrahydroisoquinoline fragment using acetylating agents (e.g., acetic anhydride) in aprotic solvents like DMF, often with lithium hydride as a catalyst .

- Purification : Silica gel column chromatography is commonly employed to isolate intermediates, with yields ranging from 53% to 80% depending on reaction conditions .

Q. What analytical techniques are essential for characterizing this compound?

Q. How is in vitro enzyme inhibitory activity assessed for derivatives of this compound?

Q. What safety protocols apply to handling this compound in laboratory settings?

- Regulatory Compliance : Strictly for in vitro use; not FDA-approved. Avoid human/animal exposure per international guidelines .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Use fume hoods for reactions involving volatile reagents (e.g., THF, DMF) .

Advanced Research Questions

Q. How can reaction yields be optimized for the tetrahydroisoquinoline-acetyl intermediate?

- Catalyst Screening : Compare LiAlH₄ (61% yield in THF) vs. Pd/C under H₂ (53% yield) for reduction steps .

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in sulfonamide formation .

- Temperature Control : Reflux in ethanol (16 hours under argon) improves cyclization efficiency for the tetrahydroisoquinoline moiety .

Q. How do computational methods aid in designing derivatives with enhanced bioactivity?

Q. How to resolve contradictions in spectral data for structurally similar analogs?

- Case Study : Discrepancies in ¹H NMR chemical shifts may arise from rotational isomerism in sulfonamide groups. Use variable-temperature NMR or X-ray crystallography (e.g., CCDC deposition codes for benzodioxine derivatives) to confirm conformations .

Q. What structural features correlate with improved enzyme inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.